N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H21ClN4O3 and its molecular weight is 424.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Agents
Research focusing on the synthesis of new heterocyclic compounds, such as 1,2,3,4-tetrahydropyrimidine derivatives, reveals potential biological activities. For instance, the work by Akbari et al. (2008) on synthesizing tetrahydropyrimidine and thiazolopyrimidine derivatives demonstrated significant inhibition of bacterial and fungal growth, suggesting antimicrobial applications (Akbari et al., 2008).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel compounds with benzodifuranyl and oxadiazepine structures, as detailed by Abu-Hashem et al. (2020), highlighted their role as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities. These compounds showed high inhibitory activity on COX-2 selectivity, indicating their potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).
Antitubercular and Antibacterial Activities
Another area of interest is the design and synthesis of pyrrolo[3,2-b]pyridine derivatives linked to methoxypyridine, which have been evaluated for their antitubercular and antibacterial activities. Compounds in this category have shown potent activity against tuberculosis and certain bacterial strains, contributing to the search for new antimicrobial agents (Bodige et al., 2019).
Antifungal Activities
The development of pyrido[2,3-d]pyrimidine derivatives has also been explored, with some compounds exhibiting significant antifungal activities. This suggests the potential of such molecules in addressing fungal infections and diseases, further emphasizing the versatility of pyrimidine derivatives in medicinal chemistry (Hanafy, 2011).
properties
IUPAC Name |
N-(4-chlorophenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-14-5-3-10-27-19(14)25-20-17(22(27)29)13-18(26(20)11-4-12-30-2)21(28)24-16-8-6-15(23)7-9-16/h3,5-10,13H,4,11-12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYJYEVSZMEFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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